molecular formula C11H15BrClN B7936694 [(2-Bromo-5-chlorophenyl)methyl](tert-butyl)amine

[(2-Bromo-5-chlorophenyl)methyl](tert-butyl)amine

Cat. No.: B7936694
M. Wt: 276.60 g/mol
InChI Key: LXYMFAYJMOBJLG-UHFFFAOYSA-N
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Description

(2-Bromo-5-chlorophenyl)methylamine is an organic compound that features a bromine and chlorine substituted phenyl ring attached to a methyl group, which is further bonded to a tert-butylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-chlorophenyl)methylamine typically involves the following steps:

    Starting Material: The synthesis begins with 2-bromo-5-chlorobenzyl chloride.

    Nucleophilic Substitution: The benzyl chloride undergoes a nucleophilic substitution reaction with tert-butylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for (2-Bromo-5-chlorophenyl)methylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-chlorophenyl)methylamine can undergo several types of chemical reactions:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium thiolate.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(2-Bromo-5-chlorophenyl)methylamine has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe in biological studies to understand the interaction of halogenated aromatic compounds with biological systems.

    Chemical Synthesis: The compound is valuable in organic synthesis for constructing complex molecules through various chemical reactions.

Mechanism of Action

The mechanism of action of (2-Bromo-5-chlorophenyl)methylamine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s binding affinity and selectivity towards these targets. The tert-butylamine group can enhance the compound’s stability and solubility, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

(2-Bromo-5-chlorophenyl)methylamine can be compared with other halogenated aromatic amines:

    (2-Bromo-4-chlorophenyl)methylamine: Similar structure but with different halogen substitution pattern, which can affect its reactivity and biological activity.

    (2-Bromo-5-fluorophenyl)methylamine: Fluorine substitution can lead to different electronic properties and potentially different biological effects.

    (2-Chloro-5-bromophenyl)methylamine: The reversed positions of bromine and chlorine can influence the compound’s chemical behavior and applications.

Properties

IUPAC Name

N-[(2-bromo-5-chlorophenyl)methyl]-2-methylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrClN/c1-11(2,3)14-7-8-6-9(13)4-5-10(8)12/h4-6,14H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYMFAYJMOBJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=C(C=CC(=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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